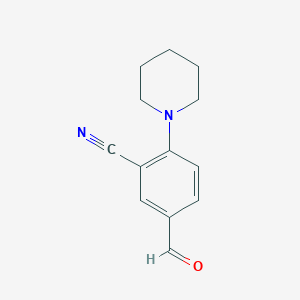

5-Formyl-2-(piperidin-1-yl)benzonitrile

Beschreibung

Contextualization within Benzonitrile (B105546) and Piperidine (B6355638) Chemical Space

The significance of 5-Formyl-2-(piperidin-1-yl)benzonitrile can be better understood by examining its constituent parts: the benzonitrile and piperidine moieties.

Benzonitrile derivatives are a class of organic compounds that are indispensable in modern chemical synthesis nbinno.com. The nitrile group is a versatile functional group that can participate in a variety of chemical reactions, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems wikipedia.org. In medicinal chemistry, the benzonitrile moiety is often utilized as a bioisostere for other functional groups, such as ketones, and can contribute to the binding affinity of a molecule to its biological target nbinno.com.

Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products nih.govresearchgate.netencyclopedia.pub. The piperidine ring can influence a compound's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) thieme-connect.comresearchgate.net. The introduction of a piperidine scaffold can enhance a molecule's biological activity and selectivity thieme-connect.com.

The combination of both the benzonitrile and piperidine scaffolds in this compound creates a molecule with a rich chemical reactivity and the potential to be elaborated into a diverse range of complex structures with desirable pharmacological properties.

Significance as a Molecular Scaffold and Research Intermediate

The primary role of this compound in academic and industrial research is that of a key building block or intermediate in multi-step synthetic sequences. Its formyl group provides a handle for various chemical transformations, such as reductive amination, aldol condensation, and the formation of Schiff bases. These reactions allow for the introduction of further chemical diversity and the construction of larger, more complex molecular architectures.

A notable application of this compound is in the synthesis of agonists for the Formyl Peptide Receptors (FPRs) , particularly FPR2 nih.govresearchgate.netmdpi.com. FPRs are a class of G protein-coupled receptors that play a crucial role in the inflammatory response nih.govresearchgate.net. The development of selective FPR agonists is an active area of research for the potential treatment of inflammatory diseases such as rheumatoid arthritis and asthma nih.govmdpi.com. While specific details on the direct use of this compound are often embedded within broader research on FPR agonists, the structural motif is clearly relevant to the design of molecules targeting these receptors.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-formyl-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-12-8-11(10-16)4-5-13(12)15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWIHIPVFJVJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270019 | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-59-8 | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 5-formyl-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Formyl 2 Piperidin 1 Yl Benzonitrile and Analogous Derivatives

Direct Synthesis Approaches to 5-Formyl-2-(piperidin-1-yl)benzonitrile

Direct synthetic routes to this compound focus on the late-stage introduction of either the formyl group or the piperidine (B6355638) ring. These methods are often efficient for producing the target molecule from readily available precursors.

Formylation Reactions on Piperidinylbenzonitrile Precursors

One direct approach involves the formylation of a 2-(piperidin-1-yl)benzonitrile precursor. The piperidine group is an activating, ortho-, para-directing group, which facilitates electrophilic aromatic substitution. Several classical formylation methods could be employed for this transformation.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. researchgate.netmdpi.com The 2-(piperidin-1-yl)benzonitrile is expected to be sufficiently activated for this reaction to proceed, likely yielding the 5-formyl derivative as a major product.

Duff Reaction: The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols, but can also be applied to other electron-rich arenes. bhu.ac.in It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. bhu.ac.in While typically less efficient than the Vilsmeier-Haack reaction, it offers an alternative route. bhu.ac.in

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols under basic conditions using chloroform. organic-chemistry.org Its applicability to 2-(piperidin-1-yl)benzonitrile, which lacks a phenolic hydroxyl group, is less direct but modifications of the Reimer-Tiemann reaction have been reported for other aromatic systems. nih.gov

| Formylation Reaction | Reagents | Typical Substrates | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes | Mild and efficient for activated systems. deepdyve.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols and other activated arenes | Often results in lower yields compared to other methods. rug.nl |

| Reimer-Tiemann | CHCl₃, Base | Phenols | Primarily for ortho-formylation of phenols. organic-chemistry.org |

Introduction of the Piperidine Moiety via Nucleophilic Substitution Reactions

An alternative direct synthesis involves the introduction of the piperidine ring onto a pre-functionalized benzonitrile (B105546) core through a nucleophilic aromatic substitution (SNA r) reaction. A suitable precursor for this approach is a benzonitrile derivative with a good leaving group at the 2-position and a formyl group at the 5-position, such as 2-fluoro-5-formylbenzonitrile (B141211) or 2-chloro-5-formylbenzonitrile.

The reaction proceeds by the attack of piperidine, acting as a nucleophile, on the electron-deficient aromatic ring, displacing the leaving group. The presence of the electron-withdrawing nitrile and formyl groups activates the ring towards nucleophilic attack. For instance, 2-fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-4-fluorobenzaldehyde (B1265969) and cuprous cyanide. wikipedia.org This intermediate can then react with piperidine to yield the final product.

| Precursor | Leaving Group | Activating Groups | Nucleophile |

| 2-Fluoro-5-formylbenzonitrile | Fluoro | Cyano, Formyl | Piperidine |

| 2-Chloro-5-formylbenzonitrile | Chloro | Cyano, Formyl | Piperidine |

Condensation Reactions Involving Benzonitrile and Piperidine Fragments

While less direct, condensation reactions can be envisioned as a potential route to precursors of this compound. For example, a Knoevenagel condensation could be employed to form a carbon-carbon double bond which could subsequently be modified. mdpi.com This type of reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group. mdpi.com A hypothetical route could involve the reaction of a suitably substituted benzaldehyde (B42025) with a piperidine-containing active methylene compound, followed by further transformations to install the nitrile group. However, direct, one-pot condensation reactions to form the target molecule are not prominently described in the literature.

General Synthetic Strategies for Benzonitrile-Piperidine Hybrid Architectures

The construction of the core benzonitrile-piperidine structure is a key aspect of synthesizing this compound and its analogs. Several powerful and versatile methods are available for this purpose.

Nucleophilic Aromatic Substitution Methodologies

As mentioned in section 2.1.2, nucleophilic aromatic substitution (SNA r) is a fundamental and widely used method for the synthesis of aryl amines, including piperidinyl-substituted benzonitriles. nih.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitrile group. The general reaction involves the displacement of a leaving group (typically a halogen) from an aromatic ring by an amine nucleophile.

The reactivity of the aryl halide in SNA r reactions generally follows the order F > Cl > Br > I. The reaction is often carried out in a polar aprotic solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds. These methods offer a broad substrate scope and high functional group tolerance.

Buchwald-Hartwig Amination: This is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. ambeed.com The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. wikipedia.org This method is well-suited for the coupling of a substituted halobenzonitrile with piperidine to form the desired benzonitrile-piperidine scaffold. researchgate.net The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and yields. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds. arkat-usa.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications using ligands and different copper sources have made this reaction more practical. It represents an alternative to palladium-catalyzed methods for the coupling of aryl halides with amines like piperidine. arkat-usa.org

| Cross-Coupling Reaction | Catalyst | Ligands | Key Features |

| Buchwald-Hartwig Amination | Palladium | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Broad substrate scope, mild reaction conditions. ambeed.comwikipedia.org |

| Ullmann Condensation | Copper | Diamines, Phenanthrolines | Often requires higher temperatures than Pd-catalyzed methods. arkat-usa.org |

Multicomponent Reaction Frameworks (e.g., Betti-type reactions, Ugi, Petasis)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. While specific examples for the direct synthesis of this compound using MCRs are not prominently documented, the frameworks of Betti, Ugi, and Petasis reactions are theoretically applicable for creating analogous structures.

The Betti reaction is a classic MCR that typically involves the condensation of a phenol, an aldehyde, and an amine to produce aminobenzylphenols. nih.govbuchler-gmbh.com A variant could be envisioned for synthesizing related structures by employing a suitably substituted benzaldehyde, piperidine, and another nucleophilic component. researchgate.netmdpi.comnih.gov

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding an α-acylamino amide. beilstein-journals.org This powerful reaction allows for the introduction of significant structural diversity. nih.govmdpi.com A hypothetical Ugi reaction for an analogue might involve 4-formylbenzoic acid as the acid component, piperidine as the amine, an isocyanide, and another aldehyde.

The Petasis reaction , also known as the boronic acid Mannich reaction, is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. organic-chemistry.orgsci-hub.se This reaction is particularly relevant as it could theoretically utilize a formyl-substituted arylboronic acid, piperidine, and a carbonyl compound like glyoxylic acid to construct complex amino acid derivatives in a single step. organic-chemistry.orgnih.gov

| Reaction Type | Core Components | Primary Product | Key Advantages |

|---|---|---|---|

| Betti Reaction | Phenol, Aldehyde, Amine | Aminobenzylphenol | Forms C-C and C-N bonds; operational simplicity. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity; creates peptide-like structures. beilstein-journals.org |

| Petasis Reaction | Amine, Carbonyl, Organoboronic Acid | Substituted Amine/Amino Acid | Broad substrate scope; mild reaction conditions. organic-chemistry.orgnih.gov |

Reductive Amination and Hydride Reduction Approaches

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. This methodology is directly applicable to the synthesis of the piperidinyl moiety of the target compound. For instance, the reaction of 2-fluoro-5-formylbenzonitrile with piperidine, followed by reduction, could yield the desired product.

Hydride reduction plays a crucial role in many synthetic sequences. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. researchgate.net In the context of synthesizing piperidine derivatives, double reductive amination (DRA) of a dicarbonyl compound with a primary amine is a powerful method for constructing the piperidine ring itself. chim.it Furthermore, selective reduction of nitriles can be achieved with various borane (B79455) reagents. Diisopropylaminoborane, for example, has been shown to reduce a wide range of aromatic and aliphatic nitriles to their corresponding primary amines in high yields. nih.govorganic-chemistry.org This transformation could be a key step in a synthetic route starting from a dinitrile precursor.

One-Pot Synthesis Techniques for Enhanced Efficiency

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by reducing reaction time, minimizing solvent waste, and avoiding the laborious isolation of intermediate compounds. rsc.org Multicomponent reactions are inherently one-pot processes. nih.govorganic-chemistry.org Beyond MCRs, tandem or cascade reactions can be designed to achieve high synthetic efficiency. A potential one-pot approach for this compound could involve an initial nucleophilic aromatic substitution of a di-substituted benzene (B151609) derivative (e.g., 2-chloro-5-formylbenzonitrile) with piperidine, followed by a subsequent transformation of another functional group on the ring without isolation of the intermediate. Such strategies are central to green chemistry and process optimization.

Stereoselective Synthetic Pathways and Chiral Resolution (if applicable)

The parent compound, this compound, is achiral. However, stereocenters can be introduced in analogous derivatives, particularly by modifying the piperidine ring or by creating axial chirality in biaryl analogues. Two primary strategies exist for obtaining enantiomerically pure compounds: asymmetric synthesis and the resolution of racemic mixtures.

Chiral resolution is a technique to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. wikipedia.orggoogle.com Another approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material. nih.govwhiterose.ac.uk

Asymmetric synthesis , which aims to create a chiral compound from an achiral precursor, is often a more efficient approach as it avoids discarding half of the material. wikipedia.org For benzonitrile derivatives, recent advances have demonstrated the atroposelective synthesis of axially chiral benzonitriles using N-heterocyclic carbene organocatalysis, which controls the chirality during the formation of the C-CN bond. nih.gov

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral Resolution (Diastereomeric Salts) | Separation of diastereomers based on different physical properties (e.g., solubility). wikipedia.org | Well-established and widely applicable. | Maximum theoretical yield is 50%; requires a suitable resolving agent. wikipedia.orggoogle.com |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. nih.gov | Can provide access to both the product and unreacted starting material in enantioenriched form. | Yield and enantiomeric excess are interdependent. whiterose.ac.uk |

| Asymmetric Synthesis | Direct formation of one enantiomer over the other using a chiral catalyst, auxiliary, or reagent. | Potentially 100% theoretical yield of the desired enantiomer. | Requires development of a specific catalytic system. nih.gov |

Chemical Transformations and Derivatization of this compound

The presence of two distinct and reactive functional groups—the formyl group and the nitrile group—makes this compound a versatile intermediate for further chemical elaboration.

Reactivity of the Formyl Group (e.g., oxidation, reduction, imine formation)

The aromatic aldehyde (formyl) group is a hub of chemical reactivity, amenable to a wide array of transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 2-(piperidin-1-yl)-5-carboxybenzonitrile, opening pathways to amides, esters, and other carboxylic acid derivatives.

Reduction: Selective reduction of the aldehyde to a primary alcohol (a hydroxymethyl group) can be accomplished with mild reducing agents like sodium borohydride (NaBH₄), leaving the nitrile group intact. calvin.edu This transformation produces [2-(piperidin-1-yl)-5-cyanophenyl]methanol.

Imine Formation: The formyl group undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to many synthetic strategies, including reductive amination, and is a key initial step in multicomponent reactions like the Ugi and Petasis pathways. nih.govorganic-chemistry.org Reaction with secondary amines can lead to the formation of enamines.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) |

| Reduction | Primary Alcohol | NaBH₄, LiAlH₄ |

| Imine Formation | Imine (Schiff Base) | Primary Amine (R-NH₂), acid catalyst |

| Wittig Reaction | Alkene | Phosphonium ylide (Ph₃P=CHR) |

Chemical Modifications at the Nitrile Functionality (e.g., hydrolysis, reduction)

The nitrile group is a versatile functional group that is considered a "carboxylic acid surrogate" due to its ability to be hydrolyzed. lumenlearning.com It can also be reduced or undergo addition reactions with organometallic reagents.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, typically with heating. libretexts.orgopenstax.orgacs.org This process proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions. openstax.orgyoutube.com Complete hydrolysis of the target compound would yield 5-formyl-2-(piperidin-1-yl)benzoic acid.

Reduction: The nitrile group can be completely reduced to a primary amine (an aminomethyl group). organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) are effective for this transformation, converting the nitrile to a benzylamine (B48309) derivative. calvin.eduthieme-connect.de This creates 5-formyl-2-(piperidin-1-yl)benzylamine.

Reaction with Organometallics: Grignard reagents (R-MgBr) can add to the nitrile carbon, and subsequent aqueous workup yields a ketone. openstax.org This provides a route to introduce a new carbon-carbon bond and generate a keto derivative.

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Full Hydrolysis | Carboxylic Acid | H₃O⁺ (heat) or NaOH/H₂O (heat) libretexts.orgopenstax.org |

| Partial Hydrolysis | Amide | Mild basic conditions (e.g., H₂O₂/NaOH) |

| Reduction | Primary Amine | LiAlH₄; H₂/Raney Ni calvin.eduthieme-connect.de |

| Grignard Reaction | Ketone | 1. R-MgBr; 2. H₃O⁺ openstax.org |

Substitutions and Transformations on the Piperidine Ring (e.g., N-functionalization, ring modifications)

The functionalization of a pre-existing piperidine ring is a key strategy for modifying the properties of a parent molecule. researchgate.net While specific literature on the modification of the piperidine ring within this compound is not extensively detailed, established principles of amine chemistry allow for the exploration of potential synthetic pathways. These transformations primarily focus on N-functionalization, as the nitrogen atom is the most reactive site on the saturated heterocyclic ring.

N-Functionalization:

The secondary amine nitrogen in piperidine derivatives can undergo a variety of reactions to introduce new functional groups. These modifications can significantly alter the steric and electronic properties of the molecule. Analogous N-functionalization reactions on similar heterocyclic structures, such as piperazines, provide a model for potential transformations. beilstein-journals.orgresearchgate.net

Common N-functionalization reactions include acylation, alkylation, and related transformations. For instance, acylation can be achieved by reacting the piperidine nitrogen with acyl chlorides or anhydrides. This reaction forms an amide bond, a transformation observed in the synthesis of various functionalized piperazine (B1678402) derivatives where benzoyl chlorides are used to yield mono-acylated products. beilstein-journals.org Such reactions are typically robust and high-yielding.

The table below illustrates potential N-functionalization reactions that could be applied to piperidine-containing benzonitriles, based on standard synthetic methodologies.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Benzoyl chloride | N-Benzoyl amide |

| N-Alkylation | Benzyl bromide | N-Benzyl amine |

| N-Sulfonylation | Tosyl chloride | N-Tosyl sulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl amine |

This table presents theoretical applications of common N-functionalization reactions to a piperidine moiety.

Ring Modifications:

Modifications to the carbon skeleton of the piperidine ring are less common than N-functionalization and generally involve more complex synthetic strategies. These transformations are not typically performed on a highly functionalized molecule like this compound. Instead, substituted piperidines are more commonly synthesized from acyclic precursors or through the hydrogenation of corresponding pyridine (B92270) derivatives. researchgate.netnih.gov Methodologies such as intramolecular cyclization of amino-aldehydes or reductive hydroamination of alkynes are employed to construct the piperidine ring with desired substitutions already in place. nih.gov

Aromatic Ring Functionalization (e.g., electrophilic aromatic substitution, further nucleophilic substitutions)

Functionalization of the aromatic ring of this compound is governed by the directing effects of the three existing substituents: the piperidin-1-yl group, the formyl group, and the cyano group. In electrophilic aromatic substitution (EAS), the outcome of the reaction is determined by the interplay of the activating and deactivating nature of these groups. libretexts.org

The piperidin-1-yl group, through the nitrogen lone pair's resonance with the aromatic ring, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in The formyl (-CHO) and cyano (-CN) groups are both electron-withdrawing and act as deactivating groups, directing incoming electrophiles to the meta position relative to themselves. libretexts.org

The table below summarizes the electronic effects of the substituents on the benzonitrile ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CN | C1 | Deactivating | meta (to C3, C5) |

| -N(CH₂)₅ | C2 | Activating | ortho, para (to C3, C6) |

| -CHO | C5 | Deactivating | meta (to C3) |

Given the positions of the substituents on this compound, the available positions for substitution are C3, C4, and C6. The powerful activating and ortho, para-directing effect of the piperidin-1-yl group at C2 is expected to be the dominant influence. lkouniv.ac.in Therefore, electrophilic attack is most likely to occur at the positions ortho (C3) and para (C6) to the piperidine substituent. The C3 position is also meta to both the deactivating cyano and formyl groups, making it a highly probable site for substitution. The C6 position is ortho to the cyano group, which may result in some steric hindrance. The C4 position is meta to the piperidine group and ortho to the formyl group, making it the least likely site for electrophilic attack.

Potential electrophilic aromatic substitution reactions are outlined below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-formyl-2-(piperidin-1-yl)benzonitrile |

| Halogenation | Br₂, FeBr₃ | 3-Bromo-5-formyl-2-(piperidin-1-yl)benzonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-5-formyl-2-(piperidin-1-yl)benzonitrile |

This table presents predicted outcomes for standard electrophilic aromatic substitution reactions.

Further nucleophilic aromatic substitution (SNAr) on the ring is less probable without the presence of an exceptionally strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halogen). The existing framework does not lend itself readily to SNAr unless further modifications, such as halogenation, are first performed. For example, the reaction of piperidine with 4-substituted 2-nitrobromobenzenes is a known method for forming the C-N bond via nucleophilic aromatic substitution. researchgate.net

Spectroscopic and Crystallographic Characterization of 5 Formyl 2 Piperidin 1 Yl Benzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 5-Formyl-2-(piperidin-1-yl)benzonitrile would be expected to show distinct signals for the aromatic protons, the formyl proton, and the protons of the piperidine (B6355638) ring. The aromatic protons would likely appear as multiplets in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitrile and formyl groups. The formyl proton (CHO) would be a singlet further downfield (around 9.5-10.5 ppm). The piperidine ring protons would show complex multiplets in the upfield region (typically 1.5-3.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) would appear in the 115-125 ppm range. The formyl carbon (C=O) would be significantly downfield, around 190-200 ppm. Aromatic carbons would resonate in the 120-160 ppm region, and the piperidine carbons would be found in the upfield region (20-50 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the aromatic ring and the piperidine ring, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl (CHO) | 9.5 - 10.5 | 190 - 200 |

| Aromatic (C-H) | 7.0 - 8.5 | 120 - 160 |

| Nitrile (C≡N) | - | 115 - 125 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

A strong, sharp peak around 2220-2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretching vibration.

A strong absorption band in the range of 1690-1715 cm⁻¹ , corresponding to the C=O (carbonyl) stretching of the aldehyde (formyl group).

C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹ , while the C-H stretching for the aliphatic piperidine ring would be just below 3000 cm⁻¹ .

C-N stretching of the piperidine group attached to the aromatic ring would be observed in the 1310-1360 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Carbonyl (C=O) | Stretch | 1690 - 1715 |

| Aromatic C-H | Stretch | ~3030 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, including the benzonitrile (B105546) core and the formyl group, would lead to characteristic absorption bands in the UV-Vis spectrum. One would expect to see π → π* transitions, which are typical for aromatic systems. The exact wavelength of maximum absorption (λ_max) would depend on the solvent used but is likely to fall in the 250-350 nm range. Emission spectroscopy (fluorescence) could also be used to study the excited state properties of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (214.27). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₁₄N₂O). The fragmentation pattern would likely involve the loss of the formyl group (CHO) or fragments of the piperidine ring, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

| Measurement | Expected Value |

|---|---|

| Molecular Ion Peak [M]⁺ | m/z 214 |

| High-Resolution Mass (HRMS) | Calculated for C₁₃H₁₄N₂O |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published experimental data on the spectroscopic and crystallographic characterization of the compound This compound .

Therefore, it is not possible to provide a detailed article on the following requested topics for this specific molecule:

Elucidation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

While general principles of conformational analysis for piperidine rings and common intermolecular interactions in related benzonitrile and piperidine-containing compounds are well-documented, applying this general knowledge to create a specific, data-driven article for "this compound" without experimental or computational studies on the molecule itself would be speculative and not adhere to the required standards of scientific accuracy.

To generate the requested detailed analysis, the compound would first need to be synthesized and then analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The resulting data would allow for a precise determination of its three-dimensional structure, the conformation of the piperidine ring, and the specific intra- and intermolecular forces that govern its crystal packing.

At present, such a study for this compound does not appear to be available in the public domain.

Computational and Theoretical Chemistry Investigations of 5 Formyl 2 Piperidin 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a window into the electronic structure and energy of molecules. ekb.eg For a molecule like 5-Formyl-2-(piperidin-1-yl)benzonitrile, these methods can predict its geometry, stability, and spectroscopic properties with remarkable accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and WB97XD are commonly employed. B3LYP is a hybrid functional that combines Hartree-Fock theory with DFT, offering robust results for a wide range of molecules. The WB97XD functional is a long-range corrected functional that includes dispersion corrections, making it particularly suitable for systems where non-covalent interactions are important. These methods would be instrumental in calculating the ground-state energy, electron density, and other key properties of this compound.

Optimization of Molecular Geometry and Basis Set Selection

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure—its optimized geometry—must be determined. This process involves finding the minimum energy conformation on the potential energy surface. The choice of a basis set is crucial for this step. A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets include Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). The "G" indicates a Gaussian-type orbital. The numbers (6-31, 6-311) describe the number of functions used for core and valence electrons. Additions like (d,p) and "++" add polarization and diffuse functions, respectively. Polarization functions (d,p) allow for non-spherical electron distribution, which is critical for describing chemical bonds accurately. Diffuse functions (++) are important for describing anions or systems with significant lone-pair electrons. For this compound, a basis set like 6-311++G(d,p) would provide a highly accurate description of its geometry and electronic structure.

Illustrative Data Table for Optimized Geometry Parameters This table demonstrates typical data obtained from a geometry optimization. Actual values for this compound would require specific calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value (B3LYP/6-311++G(d,p)) | |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | - | ~1.40 Å | |

| Bond Length | C≡N | - | - | ~1.15 Å | |

| Bond Angle | C1 | C2 | C3 | ~120.0° | |

| Dihedral Angle | N | C(ring) | C(phenyl) | C(phenyl) | Variable |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Electronic Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It can predict the molecule's UV-Visible absorption spectrum, revealing the energies of electronic transitions. This information is crucial for applications in photochemistry and materials science. For the target molecule, TD-DFT could identify key transitions, such as π-π* transitions within the benzonitrile (B105546) ring and n-π* transitions involving the formyl and piperidine (B6355638) groups.

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry provides powerful tools to understand a molecule's inherent reactivity and electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. mdpi.com Analysis of the spatial distribution of these orbitals would show which parts of this compound are most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Illustrative Data Table for Frontier Molecular Orbital Energies This table shows an example of HOMO-LUMO data. Actual values require specific calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. This analysis is particularly useful for understanding charge transfer and delocalization (hyperconjugation) within the molecule. nih.gov For this compound, NBO analysis could quantify the delocalization of electrons from the nitrogen lone pair of the piperidine ring into the aromatic system and the electron-withdrawing effects of the formyl and nitrile groups. The stabilization energies calculated in NBO analysis reveal the strength of these intramolecular interactions, providing deep insight into the molecule's electronic stability. nih.gov

Illustrative Data Table for NBO Analysis This table provides an example of stabilization energies from NBO analysis. Actual values require specific calculations.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C)aromatic | ~10-20 |

| π (C=C)aromatic | π* (C=O)formyl | ~2-5 |

| π (C=C)aromatic | π* (C≡N)nitrile | ~2-5 |

Natural Population Analysis (NPA) for Atomic Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms within a molecule, providing insights into atomic charges and the nature of chemical bonds. This analysis is valuable for understanding electrostatic interactions and reactivity.

A thorough search of scientific literature revealed no studies that have performed Natural Population Analysis on this compound. Consequently, there is no published data available for the specific atomic charge distribution of this molecule calculated via the NPA method.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that illustrates the charge distribution on the surface of a molecule. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other chemical species. Typically, red or yellow colors on an MEP map indicate negative potential (electron-rich areas), while blue colors indicate positive potential (electron-poor areas).

Despite the utility of this analysis, no specific MEP surface maps for this compound have been published in the reviewed scientific literature. Therefore, a visual or quantitative description of its electrostatic potential is not available.

Fukui Functions and Other Local Reactivity Indicators

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. These local reactivity indicators are powerful for understanding and predicting the regioselectivity of chemical reactions.

There are no available research articles or public data that detail the calculation of Fukui functions or other local reactivity indicators for this compound. As a result, a theoretical prediction of its reactive sites using this method cannot be provided.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical for determining the supramolecular structure and physical properties of compounds. NCI analysis provides methods to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method that defines the space occupied by a molecule in a crystal lattice, allowing for the visualization and quantification of intermolecular contacts. By mapping properties onto this surface, researchers can identify the nature and prevalence of different types of interactions (e.g., H···H, C···H, O···H) that contribute to crystal packing.

No crystallographic studies or corresponding Hirshfeld surface analyses for this compound have been reported. Therefore, detailed data on its intermolecular contacts in the solid state are not available.

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize weak noncovalent interactions in real space. It generates 3D isosurfaces that characterize the type and strength of interactions, such as hydrogen bonds (blue), van der Waals interactions (green), and steric repulsion (red).

A search of the literature did not yield any studies that have applied RDG analysis to this compound. Thus, a computational characterization of its weak intramolecular or intermolecular interactions using this method is not publicly available.

Advanced Molecular Modeling and Simulation

Advanced molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of molecules, their conformational preferences, and their interactions with other molecules like solvents or biological macromolecules over time.

No specific molecular dynamics simulations or other advanced modeling studies for this compound have been found in the scientific literature. Such studies would be valuable for understanding its behavior in different environments, but this information is not currently available.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in dedicated research on the computational and theoretical chemistry of the compound this compound. While computational methods such as molecular docking, molecular dynamics simulations, and the prediction of nonlinear optical (NLO) properties are widely applied to structurally related compounds, specific studies focusing solely on this compound are not present in the accessible literature. Consequently, a detailed, data-driven article adhering to the specified structure cannot be generated at this time.

General methodologies relevant to the requested topics are well-established in computational chemistry. For instance, molecular docking is a standard procedure used to predict the binding orientation of a small molecule (ligand) to a larger target molecule, such as a protein, to understand potential biological activity. This is often followed by molecular dynamics (MD) simulations , which provide insights into the dynamic behavior of the ligand-protein complex over time, helping to elucidate conformational changes and the stability of binding interactions.

Similarly, the theoretical treatment of solvation effects is crucial for accurately predicting molecular properties in a solution phase, as the solvent can significantly influence a molecule's structure and electronic properties. Quantum mechanical models are often employed for these calculations.

The prediction of nonlinear optical (NLO) properties is another key area of computational chemistry, driven by the search for new materials for photonic and optoelectronic applications. Methods like Density Functional Theory (DFT) are used to calculate properties such as polarizability and hyperpolarizability, which indicate a molecule's potential for NLO activity.

However, the application of these sophisticated computational techniques to this compound has not been specifically documented in published research. The available studies focus on other piperidine, benzonitrile, or quinoline (B57606) derivatives. Without primary research data, any attempt to detail the molecular docking interactions, conformational dynamics, solvation effects, or NLO properties of this compound would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication of computational studies specifically targeting this compound are necessary before a comprehensive and factual article on these topics can be written.

Research Applications and Utility in Chemical Science

Application as Building Blocks in Organic Synthesis

The unique arrangement of functional groups in 5-Formyl-2-(piperidin-1-yl)benzonitrile makes it an important building block for the construction of diverse and complex heterocyclic compounds. nih.govekb.eguomustansiriyah.edu.iq The aldehyde and nitrile groups serve as reactive handles for a variety of chemical transformations, allowing for the facile synthesis of larger molecular architectures.

The aldehyde group is particularly useful for condensation reactions, such as the Knoevenagel condensation, which can be employed to form new carbon-carbon bonds. It can also participate in the synthesis of Schiff bases through reactions with primary amines. These reactions are fundamental steps in creating more elaborate heterocyclic systems, including quinazolines and isoindoles. nih.gov Furthermore, the formyl group is a precursor for other functionalities; for instance, it can be oxidized to a carboxylic acid or reduced to a hydroxyl group, expanding its synthetic potential. N-formylamides, which are related to the formyl group, are known to be versatile intermediates for preparing pharmacologically relevant ring systems like 1,2,4-triazoles. orgsyn.org

The strategic position of the nitrile and piperidine (B6355638) groups on the benzonitrile (B105546) core allows for the creation of polysubstituted aromatic compounds, which are key components in many pharmaceutically active substances and functional materials. Multi-component reactions involving aromatic aldehydes and nitriles have been shown to produce highly substituted piperidinone structures diastereoselectively, highlighting the utility of such building blocks in generating molecular complexity in a single step. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group/Product Class |

| Formyl (-CHO) | Primary Amine | Schiff Base (Imine) |

| Formyl (-CHO) | Active Methylene (B1212753) Compound (Knoevenagel) | α,β-Unsaturated Nitrile/Ester |

| Formyl (-CHO) | Hydrazine derivative | Hydrazone |

| Formyl (-CHO) | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reducing Agent (e.g., LiAlH₄) | Primary Amine (-CH₂NH₂) |

Exploration in Materials Science, including Fluorescent Probes and NLO Active Materials

The electronic structure of this compound, characterized by the electron-donating piperidine group and the electron-withdrawing formyl and nitrile groups, creates a "push-pull" system. This donor-π-acceptor (D-π-A) configuration is a well-established motif for designing molecules with interesting photophysical and nonlinear optical (NLO) properties.

Fluorescent Probes: Molecules with D-π-A architecture often exhibit significant fluorescence and their emission properties can be highly sensitive to the polarity of their environment (solvatochromism). This makes them excellent candidates for fluorescent probes. The aldehyde group on this compound can be further functionalized to create targeted probes. For example, it can react with specific analytes or biomolecules, leading to a detectable change in fluorescence, which forms the basis for a "turn-on" biosensor. researchgate.net Analogous strategies have been used to develop fluorescent probes for studying σ receptors in biological systems, where functionalized indole (B1671886) derivatives serve as high-affinity probes. researchgate.net

Nonlinear Optical (NLO) Active Materials: The charge asymmetry inherent in D-π-A molecules like this compound is a key requirement for second- and third-order NLO activity. nih.gov Such materials can alter the properties of light passing through them, which is crucial for applications in optoelectronics, telecommunications, and optical computing. The presence of a π-conjugated system facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, leading to a large molecular hyperpolarizability (β), a measure of NLO response. mdpi.comresearchgate.net Studies on similar structures, such as benzanthrone (B145504) derivatives with piperazinyl substituents, have demonstrated that chemical modifications can tune the NLO properties, with measurements confirming their potential for optical limiting and all-optical switching applications. researchgate.net The synthesis of derivatives from precursors like 5-aryl-1,3,4-oxadiazol-2-yl has also yielded materials with significant self-defocusing effects, a desirable NLO property. researchgate.net

Table 2: Predicted Photophysical and NLO Characteristics

| Property | Underlying Structural Feature | Potential Application |

| Fluorescence | Donor-π-Acceptor System (Piperidine → Benzonitrile ← Formyl) | Fluorescent Probes, Biosensors |

| Solvatochromism | Intramolecular Charge Transfer (ICT) | Environmental Polarity Sensors |

| Second/Third-Order NLO Activity | High Molecular Asymmetry and π-Conjugation | Optical Switching, Frequency Doubling |

| Two-Photon Absorption (TPA) | Extended π-System and Strong Donor/Acceptor Groups | Optical Limiting, Bio-imaging |

Development as Chemical Probes for Investigating Molecular Recognition and Enzyme Mechanisms

The aldehyde functionality of this compound provides a reactive site for covalent modification, making it a valuable scaffold for designing chemical probes to study biological processes. The ability to form covalent bonds with biological macromolecules allows for the specific labeling and investigation of proteins and enzymes. researchgate.net

For instance, the formyl group can readily react with the ε-amino group of lysine (B10760008) residues or the N-terminal amine of a protein to form a stable Schiff base, which can be further reduced to a permanent secondary amine linkage. This strategy is widely used to attach probes to proteins. By manipulating the features of N-formyl peptide ligands, new chemical tools have been developed to probe the structural and mechanistic aspects of ligand-receptor interactions, such as those involving the N-formyl peptide receptor (FPR) in neutrophils. nih.gov These probes can be used to map binding sites, identify interacting partners, and elucidate enzyme mechanisms. If the core structure is fluorescent, as is predicted for this compound, it can serve as a reporter group, allowing the labeled biomolecule to be tracked and studied using fluorescence-based techniques. researchgate.net

Contribution to Agrochemical Research and Development (e.g., Fungicidal Agents)

In the field of agrochemical research, there is a continuous need for new and effective fungicides to protect crops from phytopathogenic fungi. Many effective fungicidal agents are based on heterocyclic chemical structures. This compound serves as a valuable starting material for the synthesis of such heterocyclic compounds.

The aldehyde and nitrile functionalities can be used to construct a wide variety of nitrogen- and sulfur-containing heterocycles, such as thiadiazoles, triazoles, and pyrimidines, which are known pharmacophores in many commercial fungicides. For example, research has shown that 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives exhibit significant fungicidal activity against common plant pathogens like Rhizoctonia solani, Fusarium oxysporum, and Pyricularia oryzae. nih.gov By using this compound as a precursor, novel derivatives incorporating the piperidinylbenzonitrile moiety can be synthesized and screened for antifungal properties. The development of novel diacylhydrazine compounds derived from natural products has also yielded compounds with excellent and broad-spectrum antifungal activity, demonstrating the potential of discovering new agrochemical agents through synthetic modification of core scaffolds. nih.gov

Table 3: Examples of Fungicidal Heterocycles Potentially Derivable from the Subject Compound

| Heterocyclic Class | Target Fungi Examples | Reference for Activity of Class |

| 1,3,4-Thiadiazoles | R. solani, F. oxysporum, P. oryzae | nih.gov |

| 1,2,4-Triazoles | R. solani, F. oxysporum, P. oryzae | nih.gov |

| Diacylhydrazines | Physalospora piricola, Alternaria solani | nih.gov |

| Epithiodiketopiperazines | Magnaporthe oryzae | frontiersin.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Formyl-2-(piperidin-1-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-(piperidin-1-yl)benzonitrile and a formylating agent. Alternatively, formylation via Vilsmeier-Haack reaction on pre-synthesized 2-(piperidin-1-yl)benzonitrile derivatives may be employed. Key parameters include:

-

Solvent : Polar aprotic solvents like DMF or DMSO facilitate SNAr reactions at elevated temperatures (100–120°C) .

-

Catalyst/Base : Potassium carbonate or cesium carbonate enhances nucleophilicity of the piperidine nitrogen .

-

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the formylated product.

Reaction Parameter Example Conditions Yield Range Solvent DMF, 110°C 60–75% Base K₂CO₃ 70–85% Formylation Agent DMF/POCl₃ 50–65%

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks for the formyl proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The piperidinyl protons appear as multiplets (δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (expected m/z: 243.1372 for C₁₃H₁₄N₂O).

- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) assess purity (>95%) .

Q. What safety precautions are required when handling this compound?

- Hazard Profile : Limited acute toxicity data, but structurally similar benzonitriles exhibit Category 4 oral/dermal toxicity. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust .

Advanced Research Questions

Q. How does the formyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or participates in condensation reactions (e.g., with hydrazines to form hydrazones). Its electron-withdrawing nature also enhances the electrophilicity of the benzonitrile moiety, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Case Study : In , a similar formyl-substituted benzonitrile underwent reductive amination with propargylamine, yielding a secondary amine derivative (61% yield).

Q. What strategies resolve contradictions in reported biological activity data for piperidinyl-benzonitrile derivatives?

- Data Analysis : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding) may arise from assay variability (cell lines, incubation times). Standardize protocols using:

- Positive Controls : Reference ligands (e.g., ketanserin for 5-HT₂A).

- Dose-Response Curves : Triplicate measurements with nonlinear regression analysis .

- Example : In -Amino-2-(4-benzylpiperazin-1-yl)benzonitrile showed 10-fold higher affinity for 5-HT₂A than its methyl-substituted analog, highlighting substituent effects on SAR.

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase). The formyl group may form hydrogen bonds with Lys882 or Glu898 .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays.

Methodological Challenges and Solutions

Q. What are common pitfalls in optimizing the synthesis of this compound, and how are they addressed?

- Challenge : Low yield due to competing side reactions (e.g., over-oxidation of the formyl group).

- Solutions :

- Temperature Control : Maintain strict reaction temperatures (110–120°C) to minimize decomposition.

- Protecting Groups : Temporarily protect the formyl group as an acetal during subsequent functionalization .

Q. How do structural modifications (e.g., replacing piperidinyl with piperazinyl) alter physicochemical properties?

- Impact :

- LogP : Piperazinyl analogs exhibit lower LogP (increased polarity) due to the additional nitrogen.

- Solubility : Aqueous solubility improves with piperazinyl substitution (e.g., >2 mg/mL in PBS vs. <0.5 mg/mL for piperidinyl) .

- Experimental Design : Synthesize analogs systematically and compare via HPLC-logD assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.